molecular formula C6H5ClN4 B13008767 7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine

7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine

Cat. No.: B13008767
M. Wt: 168.58 g/mol
InChI Key: ULNOEXIQEIFLGB-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine (CAS 1823960-49-1) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound belongs to the class of fused bicyclic heterocycles formed by a pyrazole ring condensed with a pyridazine ring, a scaffold known for its diverse biological activities and resemblance to purine bases . The chloro substituent at the 7-position and the methyl group at the N2 position make this molecule a versatile synthetic intermediate, primed for further functionalization via cross-coupling reactions and nucleophilic substitutions to create a library of novel derivatives. The pyrazolo[3,4-d]pyridazine core is a privileged structure in biomedical research. Derivatives of this scaffold have demonstrated a wide range of potent biological activities, positioning them as promising candidates for the development of new therapeutic agents. Research indicates potential applications in developing inhibitors for various targets, including antiviral agents against the Zika virus (ZIKV) , as well as antimicrobial agents effective against strains like E. coli , B. mycoides , and C. albicans . Furthermore, this heterocyclic system has been investigated for its anti-inflammatory, anticancer, and kinase-inhibiting properties . The structural and bioactivity profile of this compound makes it an exceptionally valuable scaffold for exploring new chemical space and addressing unmet medical needs through innovative research. Please note: This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Proper safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

7-chloro-2-methylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C6H5ClN4/c1-11-3-4-2-8-9-6(7)5(4)10-11/h2-3H,1H3

InChI Key

ULNOEXIQEIFLGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=NN=C(C2=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-methylpyrazole with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired pyrazolopyridazine ring system.

Industrial Production Methods

Industrial production of 7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced pyrazolopyridazine derivatives.

    Substitution: Formation of substituted pyrazolopyridazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of 7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine exhibit significant cytotoxic effects against various cancer cell lines. The compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. Inhibition of CDK activity can lead to altered cell proliferation and apoptosis, making it a candidate for cancer therapy. Studies have shown that compounds with this scaffold can surpass traditional chemotherapeutics in efficacy while maintaining lower toxicity profiles in healthy cells .

2. Enzyme Inhibition
The compound has also been identified as an inhibitor of various enzymes, including phosphodiesterase 4 (PDE4) and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in inflammatory and immune responses, making the compound a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders .

3. Kinase Inhibitors
The pyrazolo[3,4-d]pyridazine scaffold is recognized for its ability to serve as a framework for the development of kinase inhibitors. Kinases play a crucial role in signal transduction pathways, and their dysregulation is often associated with cancer and other diseases. The design of new inhibitors based on this scaffold has shown promise in targeting specific kinases involved in tumor growth and progression .

Biological Research

1. Antimicrobial Properties
Studies have reported that 7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine exhibits antimicrobial activity against various pathogens. This property makes it a candidate for developing new antibiotics or adjunct therapies for treating infections caused by resistant strains of bacteria .

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical studies. By inhibiting specific pathways involved in inflammation, it could be beneficial in treating chronic inflammatory diseases .

Industrial Applications

1. Synthesis Intermediate
7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its unique chemical structure allows for further functionalization, making it versatile for various synthetic applications .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated cytotoxic effects against cancer cell linesSignificant growth inhibition observed; potential as a therapeutic agent
Enzyme Inhibition ResearchInvestigated inhibition of CDK1 and PDE4Demonstrated effective inhibition; implications for inflammatory diseases
Antimicrobial StudyAssessed antimicrobial propertiesEffective against multiple bacterial strains; potential for antibiotic development

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Activities/Properties Reference
7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine Cl (C7), CH₃ (C2) 182.6 Under investigation for kinase inhibition
2-Methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CH₃ (C2), ketone (C7) 150.14 Crystallographically characterized
7-Chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine Cl (C7), isopropyl (C2) 210.7 Enhanced lipophilicity
Pyrazolo[3,4-d]pyrimidines Purine-like core Variable Antitumor (e.g., CDK inhibition)
Pyrazolo[3,4-d]pyridazines with tetrahydronaphthalene Tetrahydronaphthalene substituents ~300–350 Antiviral (rotavirus, adenovirus)

Key Observations :

  • Chlorine vs.
  • Methyl vs. Isopropyl at C2 : The bulkier isopropyl group in 7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine may improve membrane permeability but could reduce binding pocket compatibility .
  • Core Modification (Pyridazine vs. Pyrimidine) : Pyrazolo[3,4-d]pyrimidines, such as 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, exhibit antitumor activity via purine mimicry, a mechanism less explored in pyrazolo-pyridazines .

Pharmacological Activities

  • Antiviral Activity: Pyrazolo[3,4-d]pyridazines bearing tetrahydronaphthalene substituents (e.g., compounds 7a-d in ) show activity against rotavirus and adenovirus, suggesting that the target compound’s chlorine and methyl groups could be optimized for similar applications .
  • Kinase Inhibition: Pyrazolo-pyridazines inhibit kinases like CDK, GSK-3, and FGFR .
  • Antitumor Potential: Pyrazolo[3,4-d]pyrimidines demonstrate antitumor effects via cyclin-dependent kinase inhibition , a pathway that may extend to pyrazolo-pyridazines with proper substituent tuning.

Crystallographic and Spectroscopic Data

  • The 2-methyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one derivative (CAS: 81305-93-3) has been crystallographically characterized, revealing planar geometry and hydrogen-bonding motifs critical for protein interactions . Similar studies on the target compound could elucidate its binding modes.

Biological Activity

7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique fused pyrazole and pyridazine structure, characterized by a chlorine atom at the 7-position and a methyl group at the 2-position of the pyrazolo ring. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

The molecular formula of 7-chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine is C_6H_6ClN_3. Its structure allows for various electrophilic and nucleophilic reactions, influencing its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 7-chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi. The unique substitution pattern of this compound enhances its biological activity compared to other pyrazolo derivatives.

Table 1: Antimicrobial Activity of Pyrazolo Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazineStaphylococcus aureus32 µg/mL
5-Methylpyrazolo[3,4-d]pyridazineEscherichia coli64 µg/mL
Pyrazolo[3,4-b]quinolinePseudomonas aeruginosa128 µg/mL

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo derivatives against the Zika virus (ZIKV). Compounds based on the pyrazolo[3,4-d]pyridazine core have been synthesized and evaluated for their ability to inhibit ZIKV protease activity. The in vitro results demonstrated significant antiviral effects with selectivity indices indicating low cytotoxicity.

Table 2: Anti-ZIKV Activity of Synthesized Compounds

Compound IDEC50 (µM)Selectivity Index (SI)
9b1.5>8
10b1.8>7
121.2>9

In one study, five compounds exhibited potent anti-ZIKV activity with EC50 values lower than those of existing treatments, suggesting their potential as therapeutic agents against Zika virus infections .

Anticancer Activity

The anticancer properties of 7-chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine have also been investigated. Studies indicate that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.

Table 3: Anticancer Efficacy in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis induction
HeLa (Cervical Cancer)6.5Inhibition of cell cycle progression
A549 (Lung Cancer)4.8Inhibition of PI3K/Akt pathway

In xenograft mouse models, treatment with this compound significantly reduced tumor growth without substantial toxicity .

The biological activity of 7-chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine is attributed to its interaction with specific molecular targets within cells. For example:

  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Antiviral Action : It likely inhibits viral replication by targeting viral proteases or polymerases.
  • Anticancer Action : It may induce apoptosis by activating caspases or inhibiting oncogenic signaling pathways.

Case Studies

Several case studies have further elucidated the potential applications of this compound:

  • Zika Virus Inhibition : A study demonstrated that synthesized pyrazolo derivatives effectively inhibited ZIKV in vitro, showcasing their potential as antiviral agents .
  • Cancer Treatment : In a preclinical trial involving xenograft models for pancreatic cancer, treatment with this compound led to a significant reduction in tumor size while maintaining low toxicity levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.